molecular formula BH3 B057049 Borane-d3 (1M in THF) CAS No. 13763-62-7

Borane-d3 (1M in THF)

Cat. No. B057049
Key on ui cas rn: 13763-62-7
M. Wt: 16.86 g/mol
InChI Key: UORVGPXVDQYIDP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073892B2

Procedure details

A degassed solution of 1-N-Boc-4-methylene-piperidine (48 mg; 0.24 mmol; 1.1 eq.) and 9-BBN (0.5 M 0.44 mL of a 0.5 M solution in THF; 0.22 mmol; 1.0 eq.) in THF (0.5 mL) was heated at 800 for 1 h in a sealed tube. This solution was allowed to cool to RT and cannulated to a degassed mixture of 5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole (100 mg; 0.22 mmol; 1.0 eq.), PdCl2dppf (1 mg; 0.001 mmol; 0.01 eq.) and potassium carbonate (76 mg; 0.55 mmol; 2.5 eq.) in DMF (1 mL) and water (0.1 mL). The resulting mixture was heated at 65° C. O/N. As the reaction was not complete, a second solution of borane was prepared (from 0.24 mmol of 1-N-Boc-4-methylene-piperidine) and added to the reaction mixture which was heated at 65° C. for one more night. The reaction mixture was poured into water and extracted twice with EtOAc. Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 90:10) gave the title compound as a yellow powder (110 mg, 87%). 1H NMR (300 MHz, DMSO-d6) δ 13.29 (brs, 1H), 9.36 (s, 1H), 8.21-8.08 (m, 3H), 7.74-7.65 (m, 2H), 7.56-7.48 (m, 1H), 7.32-7.23 (m, 1H), 4.04-3.81 (m, 2H), 3.79-3.36 (m, 8H), 2.83-2.56 (m, 3H), 1.84-1.50 (m, 3H), 1.49-1.39 (m, 1H), 1.37 (s, 9H), 1.21-0.91 (m, 2H). HPLC (max plot) 86.0%; Rt 4.36 min. UPLC/MS: (MS−) 470.2 (M-tBuOCO).
Quantity
0.24 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
48 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole
Quantity
100 mg
Type
reactant
Reaction Step Seven
[Compound]
Name
PdCl2dppf
Quantity
1 mg
Type
reactant
Reaction Step Seven
Quantity
76 mg
Type
reactant
Reaction Step Seven
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[CH2:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[BH:15]1C2CCCC1CCC2.Br[C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][N:29]=[C:28]2[C:34]1[N:35]=[N:36][N:37]([C:39]2[CH:44]=[CH:43][C:42]([C:45]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[O:46])=[CH:41][CH:40]=2)[CH:38]=1.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CN(C=O)C.O>[BH3:15].[N:47]1([C:45]([C:42]2[CH:41]=[CH:40][C:39]([N:37]3[CH:38]=[C:34]([C:28]4[C:27]5[C:31](=[CH:32][CH:33]=[C:25]([CH2:14][CH:11]6[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:13][CH2:12]6)[CH:26]=5)[NH:30][N:29]=4)[N:35]=[N:36]3)=[CH:44][CH:43]=2)=[O:46])[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.24 mmol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=C
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
48 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C(=NNC2=CC1)C=1N=NN(C1)C1=CC=C(C=C1)C(=O)N1CCOCC1
Name
PdCl2dppf
Quantity
1 mg
Type
reactant
Smiles
Name
Quantity
76 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 65° C
ADDITION
Type
ADDITION
Details
added to the reaction mixture which
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 65° C. for one more night
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
Combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 90:10)

Outcomes

Product
Name
Type
product
Smiles
B
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1=CC=C(C=C1)N1N=NC(=C1)C1=NNC2=CC=C(C=C12)CC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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